molecular formula C7H17N3 B13114201 (R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine

(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine

Cat. No.: B13114201
M. Wt: 143.23 g/mol
InChI Key: ABAIBKNBILXBQK-SSDOTTSWSA-N
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Description

®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is a chiral amine compound with a hexahydropyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-3-methylhexahydropyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the hexahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine functionality and chiral properties.

Medicine

In medicinal chemistry, ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is explored for its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The hexahydropyrimidine ring structure may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Ethyl-3-methylhexahydropyrimidin-5-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    1-Ethyl-3-methylpiperidine: A structurally similar compound with a piperidine ring instead of a hexahydropyrimidine ring.

    1-Ethyl-3-methylhexahydro-1H-pyrimidin-5-amine: A compound with a similar core structure but different substituents.

Uniqueness

®-1-Ethyl-3-methylhexahydropyrimidin-5-amine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the hexahydropyrimidine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

(5R)-1-ethyl-3-methyl-1,3-diazinan-5-amine

InChI

InChI=1S/C7H17N3/c1-3-10-5-7(8)4-9(2)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1

InChI Key

ABAIBKNBILXBQK-SSDOTTSWSA-N

Isomeric SMILES

CCN1C[C@@H](CN(C1)C)N

Canonical SMILES

CCN1CC(CN(C1)C)N

Origin of Product

United States

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